molecular formula C14H21BrN2 B1442089 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine CAS No. 1226985-81-4

1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine

Cat. No. B1442089
M. Wt: 297.23 g/mol
InChI Key: NCEDUXLAFWXGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(1-(4-Bromophenyl)ethyl)” part suggests the presence of a bromophenyl group attached to the piperazine ring .

Scientific Research Applications

Field: Pharmacology

  • Brorphine is a recently emerging, highly potent synthetic opioid .
  • It has been seen in an increasing number of detections in seized drug samples and forensic casework since 2019 .

Application Summary

  • Brorphine acts as a full mu-opioid receptor agonist which would likely result in opioid-like pharmacological effects .
  • It has a potency greater than morphine .
  • Brorphine users have reported similar opioid-like effects including euphoria and dependence .

Results or Outcomes

  • The substance has been actively discussed and compared to other synthetic opioids on online forums .
  • It has been detected in seized drug samples and toxicology cases in Canada, United States, Sweden, and Belgium since 2019 .
  • Recently, between June to July 2020, the substance has been detected in 7 post-mortem cases in the United States alongside fentanyl, flualprazolam, and heroin .

properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(15)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEDUXLAFWXGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.